molecular formula C11H18O6 B055398 Trimethyl 3-methylbutane-1,2,3-tricarboxylate CAS No. 114701-91-6

Trimethyl 3-methylbutane-1,2,3-tricarboxylate

Cat. No. B055398
M. Wt: 246.26 g/mol
InChI Key: JQZBCMNJXDJLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl 3-methylbutane-1,2,3-tricarboxylate, also known as TriMethyl Pyrazine Tricarboxylate (TMPTC), is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMPTC is a tricarboxylic acid derivative that has been synthesized using various methods, and has been found to possess several biochemical and physiological effects.

Scientific Research Applications

TMPTC has potential applications in various scientific research fields, including drug discovery, chemical biology, and material science. TMPTC can be used as a building block in the synthesis of novel compounds with potential therapeutic properties. It can also be used as a tool to study the role of tricarboxylic acids in biological systems.

Mechanism Of Action

The mechanism of action of TMPTC is not fully understood, but it is believed to act as a competitive inhibitor of the tricarboxylic acid cycle. TMPTC has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.

Biochemical And Physiological Effects

TMPTC has been found to have several biochemical and physiological effects. In vitro studies have shown that TMPTC can induce apoptosis in cancer cells, and can inhibit the proliferation of various cancer cell lines. TMPTC has also been shown to have anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that TMPTC can improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages And Limitations For Lab Experiments

One advantage of using TMPTC in lab experiments is its relatively simple synthesis method. TMPTC is also stable under normal lab conditions, and can be stored for extended periods of time. However, one limitation is that TMPTC has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on TMPTC could focus on its potential as a therapeutic agent for various diseases, including cancer and diabetes. Studies could also investigate the role of TMPTC in the regulation of mitochondrial function and ROS production. Additionally, TMPTC could be used as a tool to study the tricarboxylic acid cycle in various biological systems.

Synthesis Methods

TMPTC can be synthesized using various methods, including the reaction of 3-methylbutan-1-ol with pyridine-2,6-dicarboxylic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylbutan-1-ol with 1,3-dicyanopyrazole, followed by hydrolysis with hydrochloric acid. The yield of TMPTC using these methods ranges from 50-70%.

properties

CAS RN

114701-91-6

Product Name

Trimethyl 3-methylbutane-1,2,3-tricarboxylate

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

trimethyl 3-methylbutane-1,2,3-tricarboxylate

InChI

InChI=1S/C11H18O6/c1-11(2,10(14)17-5)7(9(13)16-4)6-8(12)15-3/h7H,6H2,1-5H3

InChI Key

JQZBCMNJXDJLFQ-UHFFFAOYSA-N

SMILES

CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC

synonyms

2-Methyl-1,2,3-butanetricarboxylic Acid 1,2,3-Trimethyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.